(S)-Methyl 3-amino-3-(3-nitrophenyl)butanoate hydrochloride
Description
(S)-Methyl 3-amino-3-(3-nitrophenyl)butanoate hydrochloride is a chiral β-amino ester derivative featuring a 3-nitrophenyl substituent. The 3-nitrophenyl group confers electron-withdrawing properties, influencing reactivity and stability, while the methyl ester and amino groups facilitate diverse chemical modifications .
Properties
Molecular Formula |
C11H15ClN2O4 |
|---|---|
Molecular Weight |
274.70 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(3-nitrophenyl)butanoate;hydrochloride |
InChI |
InChI=1S/C11H14N2O4.ClH/c1-11(12,7-10(14)17-2)8-4-3-5-9(6-8)13(15)16;/h3-6H,7,12H2,1-2H3;1H/t11-;/m0./s1 |
InChI Key |
CPDJZNYSUMDDDJ-MERQFXBCSA-N |
Isomeric SMILES |
C[C@](CC(=O)OC)(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl |
Canonical SMILES |
CC(CC(=O)OC)(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-amino-3-(3-nitrophenyl)butanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-3-amino-3-(3-nitrophenyl)propionic acid.
Esterification: The carboxylic acid group of the starting material is esterified using methanol and a suitable catalyst, such as sulfuric acid, to form the methyl ester.
Amination: The nitro group on the aromatic ring is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 3-amino-3-(3-nitrophenyl)butanoate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Scientific Research Applications
(S)-Methyl 3-amino-3-(3-nitrophenyl)butanoate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-Methyl 3-amino-3-(3-nitrophenyl)butanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and nitrophenyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Differences :
- The target compound’s β-amino ester backbone simplifies derivatization compared to dihydropyridine-based impurities.
Methyl-Substituted Amino Esters (–4)
Compounds such as Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate and Methyl (S)-2-(ethylamino)-3,3-dimethylbutanoate hydrochloride share the methyl ester and amino functionalities but differ in substituents:
Comparative Insights :
- The trifluoroethyl group in ’s compound increases metabolic stability compared to the nitro group, which may enhance oxidative degradation .
- The target compound’s 3-nitrophenyl group offers a handle for further electrophilic substitutions, unlike alkylamino derivatives .
Aromatic Amino Acid Derivatives (–7)
Compounds like (S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride and its analogues exhibit structural overlap but differ in ionization states:
Functional Implications :
- The carboxylic acid in ’s compound limits blood-brain barrier penetration, whereas the methyl ester in the target compound enhances lipophilicity .
Biological Activity
(S)-Methyl 3-amino-3-(3-nitrophenyl)butanoate hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₀H₁₃ClN₂O₄
- Molecular Weight : 260.67 g/mol
- CAS Number : 20299-36-9
The biological activity of this compound can be attributed to its structural features, particularly the presence of the nitrophenyl group, which is known to enhance interactions with biological targets. This compound is hypothesized to act as an inhibitor of certain enzymes, potentially influencing pathways involved in cell signaling and metabolic processes.
Antiviral Properties
Research has indicated that derivatives of similar compounds exhibit antiviral activity, particularly against HIV. For instance, studies have shown that certain amino acid derivatives can inhibit reverse transcriptase (RT), an essential enzyme in the HIV replication cycle. The inhibitory concentration (IC50) values for related compounds suggest that modifications in structure can significantly affect potency:
| Compound | IC50 (µM) | EC50 (nM) | CC50 (nM) | Selectivity Index (SI) |
|---|---|---|---|---|
| NVP | 0.13 | 6.7 | 96171 | 14353 |
| Compound 3 | 0.63 | 3.1 | 98576 | 31798 |
| Compound 12 | 64 | 1576 | 116818 | 74 |
Data sourced from various studies on related compounds demonstrating antiviral activity against HIV through RT inhibition.
Cytotoxicity and Selectivity
The cytotoxic effects of this compound need to be evaluated to establish its therapeutic index. The selectivity index is a crucial parameter indicating the safety profile of the compound relative to its efficacy. A higher SI suggests a favorable balance between antiviral efficacy and cytotoxicity.
Case Studies
- In Vitro Studies : In a study assessing the anti-HIV activity of synthesized quinoxaline derivatives similar to this compound, it was found that some compounds exhibited significant inhibition of viral replication in MT2 cells, correlating with their IC50 values.
- Pharmacokinetics : The pharmacokinetic behavior of prodrugs derived from amino acids has been investigated, showing that modifications can enhance bioavailability and stability in physiological conditions. This suggests that similar strategies could be employed for optimizing this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
